molecular formula C20H31N B13423609 Diadamantylamine

Diadamantylamine

Cat. No.: B13423609
M. Wt: 285.5 g/mol
InChI Key: ZCRDWNXWXYYDEJ-UHFFFAOYSA-N
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Description

Diadamantylamine is a compound of interest in materials science and organic synthesis due to its unique structure, which provides distinct steric properties. It is utilized as a building block in the creation of polymers and novel organic materials where rigidity and high thermal stability are desired .

Preparation Methods

Diadamantylamine can be synthesized through various methods. One common synthetic route involves the amidation of adamantane derivatives under Schotten–Baumann conditions followed by reduction with borane-tetrahydrofuran (BH₃·THF) . This method is straightforward and efficient, providing high yields of the desired amine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Diadamantylamine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The primary amine group allows for various substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions.

Scientific Research Applications

Diadamantylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diadamantylamine exerts its effects involves its interaction with various molecular targets. For instance, in medicinal chemistry, it acts as a sigma receptor agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Diadamantylamine is unique compared to other similar compounds due to its bulky adamantane structure, which provides enhanced stability and rigidity. Similar compounds include:

This compound stands out due to its dual adamantane units, offering unique steric and electronic properties that are advantageous in various applications.

Properties

Molecular Formula

C20H31N

Molecular Weight

285.5 g/mol

IUPAC Name

N-(1-adamantyl)adamantan-1-amine

InChI

InChI=1S/C20H31N/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2

InChI Key

ZCRDWNXWXYYDEJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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